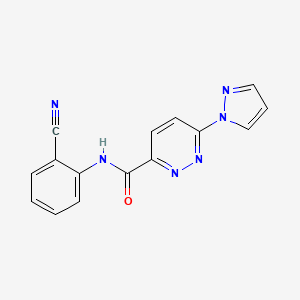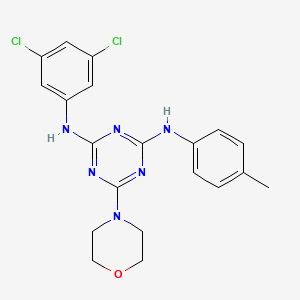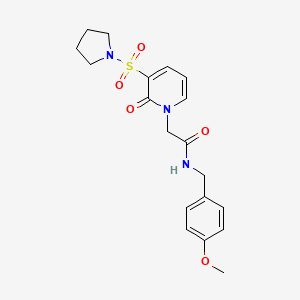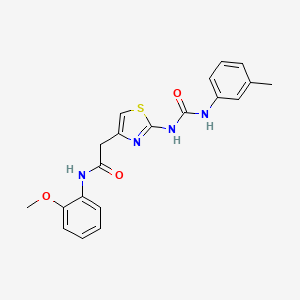
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is created using a specific synthesis method that involves the use of various chemicals and reagents.
Mécanisme D'action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not fully understood. However, it has been found to exhibit activity against certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation. It has also been found to bind to certain receptors in the body, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, which may have an impact on cell signaling and regulation. It has also been found to bind to certain receptors in the body, which may contribute to its therapeutic potential. However, more research is needed to fully understand the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and receptors. However, the limitations of using this compound include its complex synthesis method and the need for careful handling of the chemicals and reagents involved.
Orientations Futures
There are several future directions for research involving 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to explore its use in the synthesis of other compounds with potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves the use of various chemicals and reagents. The process starts with the reaction of 5-chlorothiophene-2-sulfonyl chloride with sodium azide to produce 5-chlorothiophene-2-sulfonyl azide. This is then reacted with 1-(piperidin-4-yl)-1H-1,2,3-triazole to produce the final compound. The synthesis method is complex and requires careful handling of the chemicals and reagents involved.
Applications De Recherche Scientifique
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit activity against certain enzymes and receptors in the body, making it a potential candidate for drug development. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S2/c12-10-1-2-11(19-10)20(17,18)15-6-3-9(4-7-15)16-8-5-13-14-16/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHWQRYKVDIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)








![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)
![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)